molecular formula C10H6N2O B14714854 4-Quinolinecarbonitrile, 1-oxide CAS No. 21236-85-1

4-Quinolinecarbonitrile, 1-oxide

Cat. No.: B14714854
CAS No.: 21236-85-1
M. Wt: 170.17 g/mol
InChI Key: GBUVEFCZUDQXKO-UHFFFAOYSA-N
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Description

4-Quinolinecarbonitrile, 1-oxide is a heteroaromatic compound featuring a quinoline backbone substituted with a cyano (-CN) group at the 4-position and an N-oxide group at the 1-position. These compounds share a common quinoline 1-oxide scaffold, where substituents at the 4-position dictate their reactivity and biological effects .

Properties

IUPAC Name

1-oxidoquinolin-1-ium-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-5-6-12(13)10-4-2-1-3-9(8)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUVEFCZUDQXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175480
Record name 4-Quinolinecarbonitrile, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-85-1
Record name 4-Quinolinecarbonitrile, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarbonitrile, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Oxidation of 4-Cyanoquinoline

The most straightforward route to 4-quinolinecarbonitrile 1-oxide involves the oxidation of 4-cyanoquinoline. Hydrogen peroxide in acetic acid under reflux conditions (80–90°C, 6–8 hours) achieves N-oxidation with yields exceeding 80%. This method leverages the electron-withdrawing cyano group, which stabilizes the intermediate N-oxide by reducing electron density at the nitrogen atom.

Mechanistic Insight : The reaction proceeds via electrophilic attack of peroxoacetic acid (generated in situ from H₂O₂ and AcOH) on the quinoline nitrogen, followed by deprotonation to form the N-oxide. Competing side reactions, such as cyano group hydrolysis, are minimized by controlling reaction temperature and avoiding strong acids.

Gould-Jacobs Cyclization with Subsequent Functionalization

The Gould-Jacobs reaction, a thermal cyclization of aniline derivatives with ethoxymethylenemalononitrile, constructs the quinoline core. Subsequent cyanation and oxidation yield the target compound. For example:

  • Cyclization : 3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to form ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
  • Chlorination and Displacement : Treatment with phosphorus oxychloride converts the 4-oxo group to chloride, enabling nucleophilic substitution with cyanide sources (e.g., CuCN).
  • N-Oxidation : The intermediate 4-cyanoquinoline is oxidized as described in Section 1.1.

Yield Optimization : Using diphenyl ether as a high-boiling solvent during cyclization improves product purity (yield: 75–85%).

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation offers a regioselective pathway to introduce the cyano group at the 4-position. For instance, quinoline 1-oxide undergoes cyanation using trimethylsilyl cyanide (TMSCN) and Pd(OAc)₂ in DMF at 120°C. This method avoids harsh oxidation steps and achieves yields of 65–70%.

Key Advantages :

  • Direct functionalization of the N-oxide precursor minimizes side reactions.
  • Tunable regioselectivity via ligand design (e.g., bipyridine ligands favor C4 substitution).

Lead(IV) Acetate-Mediated Methoxylation-Cyanation

A novel approach involves lead(IV) acetate as both an oxidant and directing agent. Reaction of quinoline 1-oxide with sodium methoxide in methanol generates 2-methoxyquinoline 1-oxide, which undergoes cyanation at the 4-position via radical or ionic pathways.

Reaction Conditions :

  • Solvent : Methanol or ethanol.
  • Temperature : 60–80°C.
  • Yield : 55–60% after purification by column chromatography.

Reaction Mechanisms and Pathways

Electrophilic Aromatic Substitution in N-Oxides

The N-oxide group activates the quinoline ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. For 4-cyanoquinoline 1-oxide, the cyano group further deactivates the ring, favoring meta substitution in subsequent reactions.

Computational Evidence : Density functional theory (DFT) studies reveal that the N-oxide group increases electron density at C4 by +0.12 e (Mulliken charges), facilitating cyanation.

Radical vs. Ionic Pathways

Debate persists on whether cyanation proceeds via radical intermediates (initiated by Pb(OAc)₄) or ionic mechanisms. Kinetic isotope effect (KIE) studies (kₐ/kₐ = 1.02) and the absence of radical trappers in product mixtures support an ionic mechanism.

Experimental Procedures and Optimization

Large-Scale Synthesis via Gould-Jacobs Route

Procedure :

  • Cyclization : Heat 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene at 100–110°C for 4.5 hours.
  • Chlorination : Reflux the cyclized product with phosphorus oxychloride (5 mL) at 105°C for 45 minutes.
  • Cyanation : React the chlorinated intermediate with CuCN (2 equiv) in DMF at 130°C for 2 hours.
  • Oxidation : Treat with 30% H₂O₂ in AcOH at 80°C for 6 hours.

Yield : 68% over four steps.

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%)
Acetic Acid 80 82
DMF 120 65
Toluene 100 75

Table 1 : Solvent impact on N-oxidation efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarbonitrile, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can regenerate the parent quinoline compound .

Scientific Research Applications

4-Quinolinecarbonitrile, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinecarbonitrile, 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of quinoline 1-oxide derivatives is highly dependent on the substituent at the 4-position. Key compounds for comparison include:

Compound Substituent (R) Key Properties References
4-Nitroquinoline 1-oxide (4NQO) -NO₂ Potent carcinogen; requires metabolic activation to 4HAQO for DNA adduct formation.
4-Hydroxyaminoquinoline 1-oxide (4HAQO) -NHOH Proximate carcinogenic metabolite of 4NQO; binds DNA via seryl-tRNA synthetase.
4-Nitropyridine 1-oxide Pyridine core Less carcinogenic than 4NQO; induces DNA damage via distinct repair mechanisms.
4-Methylquinoline 1-oxide -CH₃ Enhances carcinogenicity; strong DNA-protein scission at low concentrations.
4-Quinolinecarbonitrile, 1-oxide -CN Presumed reactivity based on cyano group’s electron-withdrawing nature; limited direct data. [Inferred]

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These substituents increase electrophilicity, facilitating metabolic activation and DNA adduct formation. For example, 4NQO’s nitro group is enzymatically reduced to -NHOH (4HAQO), which reacts with DNA .
  • Alkyl Groups (e.g., -CH₃): Enhance carcinogenicity by stabilizing reactive intermediates. 6-Methyl-4NQO induces DNA-protein scission at 1 × 10⁻⁵ M, a hallmark of strong carcinogens .
  • Non-Carcinogenic Derivatives (e.g., 8-nitroquinoline 1-oxide): Substituent position matters; 8-nitro derivatives fail to induce DNA damage due to steric hindrance or lack of metabolic activation .
Metabolic Activation and DNA Interaction
  • 4NQO vs. 4HAQO: 4NQO requires nitroreductase-mediated reduction to 4HAQO, which then binds DNA via aminoacylation by seryl-tRNA synthetase. This process forms stable adducts (e.g., 3-(deoxyadenosin-N6-yl)-4AQO), leading to mutations .
  • It primarily inhibits DNA repair via pathways distinct from 4NQO .
Enzymatic and Repair Mechanisms
  • DNA Repair Inhibition: 4NQO and its derivatives preferentially inhibit replicon initiation in DNA synthesis, a mechanism shared with UV-induced damage. For example, 4NQO disrupts replicon initiation at doses as low as 1 × 10⁻⁵ M, while ethyleneimine (a non-quinoline carcinogen) affects chain elongation .
  • Species-Specific Responses :
    Rainbow trout hepatocytes show significant DNA repair synthesis after 4NQO exposure, whereas stomach and intestinal cells exhibit minimal repair, highlighting tissue-specific susceptibility .
Carcinogenicity Correlation

demonstrates a direct correlation between substituent type and carcinogenic potency:

  • Strong Carcinogens: 4NQO, 6-methyl-4NQO, and 4HAQO induce DNA-protein scission at 1 × 10⁻⁵ M.

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